molecular formula C23H31ClN8O B610475 Ribociclib hydrochloride CAS No. 1211443-80-9

Ribociclib hydrochloride

Cat. No. B610475
M. Wt: 471.006
InChI Key: JZRSIQPIKASMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribociclib hydrochloride is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6). These proteins, when over-activated, can enable cancer cells to grow and divide too quickly .


Synthesis Analysis

The synthesis of Ribociclib involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO. The process includes regioselective hydrodechlorination of the key starting material, hydrolysis of the ester, and finally generation of amide functionality . The synthetic methodologies were optimized to avoid the use of hazardous solvents .


Molecular Structure Analysis

Ribociclib has a molecular formula of C23H30N8O and a molecular weight of 434.548 . It has been found that Ribociclib shows higher pharmacokinetic exposure in subjects with renal impairment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ribociclib include regioselective hydrodechlorination, ester hydrolysis, and amidation . The reactions were optimized using eco-friendly solvents .


Physical And Chemical Properties Analysis

Ribociclib hydrochloride has a molecular formula of C23H31ClN8O and a molecular weight of 471 . The physical and chemical properties of Ribociclib were characterized using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) .

Scientific Research Applications

1. Ecofriendly Synthesis of Ribociclib Intermediate

  • Summary of Application : This research focuses on the ecofriendly synthesis of Ribociclib precursor. The study aims to optimize hazardous solvent-free methodologies by using non-hazardous and renewable solvents such as EtOH and DMSO .
  • Methods of Application : The methods involve the use of highly abundant and biologically relevant Zinc metal for Hydrodechlorination reaction along with the recommended solvent EtOH. DMAP catalyzed Ester hydrolysis reaction was performed using the recommended solvent EtOH instead of MeOH .
  • Results or Outcomes : The study successfully reports the execution of ecofriendly methods for the synthesis of Ribociclib precursor. The methodologies were optimized by using non-hazardous and renewable solvents .

2. Inhibition of Cyclin-Dependent Kinase 4/6

  • Summary of Application : Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6. It received FDA approval in March 2017 and is set to enter the treatment landscape alongside other CDK4/6 inhibitors, including palbociclib and abemaciclib .
  • Methods of Application : Ribociclib is administered orally to inhibit CDK4 and CDK6 .
  • Results or Outcomes : Ribociclib has shown therapeutic potential for a variety of cancer types. Its high selectivity makes it an important partner drug for other targeted therapies, and it has been shown to enhance the clinical activity of existing anticancer therapies and delay the development of treatment resistance, without markedly increasing toxicity .

3. Preparation of Ribociclib Hybrid Lipid–Polymer Nanoparticles

  • Summary of Application : This study aimed to prepare, characterize, and evaluate hybrid lipid–polymer nanoparticles (PLNs) of ribociclib to enhance its in vitro dissolution rate, pharmacokinetics, and anticancer efficacy .
  • Methods of Application : Ribociclib-loaded PLNs were prepared by solvent evaporation .
  • Results or Outcomes : The study is aimed at enhancing the in vitro dissolution rate, pharmacokinetics, and anticancer efficacy of ribociclib .

Safety And Hazards

Ribociclib is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Recent studies have shown that adding Ribociclib to hormone therapy significantly increased the amount of time a person with stage 2 or 3 HR-positive, HER2-negative early breast cancer lives without the cancer returning . Ongoing trials are seeking to identify optimal CDK4/6–based targeted combination regimens for various tumor types .

properties

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSIQPIKASMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribociclib hydrochloride

CAS RN

1211443-80-9
Record name Ribociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
S Dinakaran, H Zhao, Y Tang, Z Wang, S Ruiz… - bioRxiv, 2023 - biorxiv.org
… Mice were injected ip at P3, P4, and P5 with palbociclib isethionate (MedChemExpress, HY-A0065) in saline (100 mg/kg) or with ribociclib hydrochloride (MedChemExpress, HY-…
Number of citations: 5 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.